Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Beschreibung

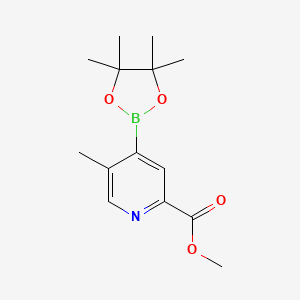

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester-functionalized pyridine derivative. Its structure features a methyl ester group at the 2-position, a methyl substituent at the 5-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring (Figure 1). This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . Its boronate ester moiety enables efficient coupling with aryl halides or triflates under palladium catalysis.

Eigenschaften

IUPAC Name |

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-9-8-16-11(12(17)18-6)7-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDILZBYBRJVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842396-18-2 | |

| Record name | methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

The compound exerts its effects primarily through its role as a boronic acid in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with palladium catalysts and undergoing transmetalation.

Molecular Targets and Pathways:

Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions.

Transmetalation: The boronic acid moiety undergoes transmetalation with the palladium catalyst, leading to the formation of the desired product.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Pyridine-Based Boronate Esters

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 957065-99-5)

- Key Differences : The boronate group is at the 5-position instead of the 4-position.

- Impact : The para-substitution of the boronate group relative to the ester (2-position) may reduce steric hindrance during cross-coupling reactions compared to the meta-substitution in the target compound. This positional variation can influence regioselectivity and reaction rates .

- Physical Properties : Boiling point 383.9±27.0°C, density 1.12 g/cm³, pKa 1.68 .

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 741709-57-9)

- Key Differences : Ethyl ester substituent instead of methyl.

- This could affect purification and catalytic coupling efficiency in polar media .

Functional Group Variations

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 1049760-26-0)

- Key Differences : Amide group replaces the methyl ester.

- Impact : The amide’s electron-withdrawing nature may reduce the electron density at the pyridine ring, altering reactivity in cross-coupling reactions. Additionally, hydrogen bonding capability could affect crystallinity and solubility .

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 2828440-26-0)

- Key Differences : Incorporates a 4-methoxybenzyl group on the amide.

- Impact: The methoxy group enhances solubility in aromatic solvents and may stabilize intermediates in catalytic cycles via π-π interactions. Molecular weight (C20H25BN2O4) is significantly higher than the target compound (C13H18BNO4), influencing pharmacokinetic properties in medicinal applications .

Heterocyclic Variations

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1109284-49-2)

- Key Differences : Thiophene replaces pyridine.

- However, sulfur coordination to palladium catalysts may require adjusted reaction conditions .

Data Tables

Table 1. Physical and Chemical Properties of Selected Boronate Esters

Table 2. Reactivity in Suzuki-Miyaura Coupling

*Predicted based on steric and electronic effects.

Biologische Aktivität

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS Number: 957065-99-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and applications in various fields.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.10 g/mol |

| CAS Number | 957065-99-5 |

| Density | Not Available |

| Boiling Point | Not Available |

The compound features a picolinate moiety linked to a dioxaborolane structure, contributing to its unique reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of methyl picolinate with a suitable boron reagent. The use of dioxaborolane derivatives enhances the stability and bioavailability of the resulting compound.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance:

- Mechanism : The presence of the dioxaborolane moiety may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents.

- Case Study : A related compound demonstrated significant inhibition against various strains of bacteria and fungi in vitro .

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of this compound has shown promising results:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In a study involving human cancer cell lines (e.g., breast and prostate cancer), the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor:

- Mechanism : It may act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Research Findings : Inhibition assays revealed that it effectively reduced enzyme activity by up to 70% at optimal concentrations .

Applications

Given its biological activities, this compound has several potential applications:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.

- Agricultural Use : Potential use as a biopesticide due to its antimicrobial properties.

- Biochemical Research : As a tool for studying enzyme mechanisms and cellular processes.

Q & A

Basic: What are the standard synthetic routes and characterization methods for this boronate ester?

Answer:

The compound is synthesized via palladium-catalyzed Miyaura borylation, where halogenated picolinate precursors (e.g., bromo or iodo derivatives) react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and bases (e.g., KOAc) . Characterization involves:

- NMR spectroscopy : ¹¹B NMR confirms boronate ester formation (δ ~30 ppm), while ¹H/¹³C NMR resolves methyl and aromatic protons .

- X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolane and picolinate groups (SHELX software is commonly used for refinement) .

- HRMS : Validates molecular weight (exact mass: 277.1485 g/mol for C₁₄H₂₀BNO₄) .

Advanced: How do steric and electronic properties influence its reactivity in Suzuki-Miyaura couplings?

Answer:

The methyl groups on the dioxaborolane and picolinate moieties introduce steric hindrance, requiring tailored catalytic systems:

- Ligand selection : Bulky ligands (e.g., SPhos, XPhos) enhance turnover by mitigating steric clashes .

- Solvent/base systems : Polar aprotic solvents (THF, dioxane) with mild bases (K₂CO₃, CsF) prevent deboronation while maintaining reactivity .

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency for hindered substrates .

Basic: What are critical stability considerations during storage and handling?

Answer:

- Moisture sensitivity : Hydrolysis of the boronate ester occurs in humid conditions; store under inert gas (N₂, Ar) at –20°C .

- Light sensitivity : Degradation is minimized by amber glassware and low-temperature storage .

- Purity monitoring : Regular NMR or LC-MS checks detect decomposition (e.g., free boronic acid formation) .

Advanced: How can regioselectivity be controlled in functionalization reactions?

Answer:

- Directed ortho-metalation : The picolinate ester directs electrophilic substitution to specific positions via coordination with Lewis acids (e.g., Mg, Li) .

- Protecting group strategies : Temporary protection of the boronate ester (e.g., with diols) prevents undesired cross-coupling during multi-step syntheses .

- Computational guidance : DFT calculations predict charge distribution and reactive sites, though experimental validation (e.g., isotopic labeling) is critical .

Basic: Which analytical techniques resolve structural ambiguities in derivatives?

Answer:

- IR spectroscopy : Confirms ester C=O (∼1700 cm⁻¹) and B-O (∼1350 cm⁻¹) stretches .

- 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons and methyl groups .

- Single-crystal XRD : Resolves bond angles and torsional strain in crystalline derivatives .

Advanced: What mechanistic insights explain contradictory reactivity in cross-coupling studies?

Answer:

- Transmetalation barriers : Steric hindrance slows the transfer of the boronate to Pd, necessitating optimized ligand-Pd coordination .

- Base-dependent pathways : Strong bases (e.g., NaOH) may cleave the methyl ester, altering reactivity; weaker bases (e.g., K₃PO₄) preserve functionality .

- Side reactions : Homocoupling or protodeboronation are minimized by degassing solvents and using excess aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.